Cas no 7363-25-9 ((3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol)

(3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol 化学的及び物理的性質
名前と識別子
-
- (3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol
- Crinan-3-ol, 1,2-didehydro-7-methoxy-, (3alpha)-
- (3R)-7-Methoxy-1,2-didehydrocrinan-3-ol
- C12163
- AC1L9EYZ
- (1S,13R,15R)-9-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol
- 7363-25-9
- 7-Methoxy-1,2-didehydrocrinan-3-ol
- Powellin
- 1,2-Didehydro-7-methoxycrinan-3arpha-ol
- DTXSID60994431
- Powelline
- AKOS040734440
- Crinan-3-ol, 1,2-didehydro-7-methoxy-, (3alpha)- Trifluoroacetic acid
- 7-Methoxy-1,2-didehydrocrinan-3-ol, (3.alpha.)-
- 7-Methoxy-1,2-didehydrocrinan-3-ol, (3alpha)-
- (1S,13R,15R)-9-methoxy-5,7-dioxa-12-azapentacyclo(10.5.2.01,13.02,10.04,8)nonadeca-2,4(8),9,16-tetraen-15-ol
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- インチ: 1S/C17H19NO4/c1-20-15-11-8-18-5-4-17(3-2-10(19)6-14(17)18)12(11)7-13-16(15)22-9-21-13/h2-3,7,10,14,19H,4-6,8-9H2,1H3/t10-,14+,17+/m0/s1
- InChIKey: VXTCKUJRGBGTEH-NCAQKEMTSA-N
- SMILES: O[C@H]1C=C[C@]23C4C=C5C(=C(C=4CN(CC2)[C@@H]3C1)OC)OCO5
計算された属性
- 精确分子量: 301.13140809g/mol
- 同位素质量: 301.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 1
- 複雑さ: 497
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 51.2Ų
(3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP06397-5mg |
Powelline |
7363-25-9 | 98.0% | 5mg |
¥3900 | 2023-09-19 |
(3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol 関連文献
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1. Isolation of Amaryllidaceae alkaloids from Nerine bowdenii W. Watson and their biological activitiesNina Vaně?ková,Anna Ho?t‘álková,Marcela ?afratová,Ji?í Kune?,Daniela Hulcová,Martina Hrabinová,Ivo Dosko?il,?árka ?těpánková,Lubomír Opletal,Lucie Nováková,Daniel Jun,Jakub Chlebek,Lucie Cahlíková RSC Adv. 2016 6 80114
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Zhong Jin Nat. Prod. Rep. 2013 30 849
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Zen Maeno,Masanobu Yamamoto,Takato Mitsudome,Tomoo Mizugaki,Koichiro Jitsukawa Catal. Sci. Technol. 2018 8 5401
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John R. Lewis Nat. Prod. Rep. 1996 13 171
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John R. Lewis Nat. Prod. Rep. 1996 13 171
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Zhong Jin,Guangmin Yao Nat. Prod. Rep. 2019 36 1462
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7. 223. The alkaloids of the amaryllidaceae. Part VI. The isomerisation of epih?manthidine to epitazettine, and the absolute configuration of the alkaloids from 5,10b-ethanophenanthridineP. W. Jeffs,F. L. Warren,Winifred G. Wright J. Chem. Soc. 1960 1090
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Xiao-Dong Zuo,Shu-Min Guo,Rui Yang,Jian-Hua Xie,Qi-Lin Zhou Chem. Sci. 2017 8 6202
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Xiao-Dong Zuo,Shu-Min Guo,Rui Yang,Jian-Hua Xie,Qi-Lin Zhou Chem. Sci. 2017 8 6202
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Zhong Jin Nat. Prod. Rep. 2005 22 111
(3alpha)-7-methoxy-1,2-didehydrocrinan-3-olに関する追加情報
Exploring the Unique Properties and Applications of (3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol (CAS No. 7363-25-9)
The compound (3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol, identified by its CAS No. 7363-25-9, is a fascinating alkaloid derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule belongs to the crinane family, a group of compounds known for their complex structures and potential bioactivities. The presence of a 7-methoxy group and a 1,2-didehydro moiety in its structure makes it a subject of interest for researchers exploring novel synthetic pathways and therapeutic applications.
In recent years, the demand for naturally derived and semi-synthetic alkaloids has surged, driven by the growing interest in plant-based therapeutics and sustainable drug discovery. (3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol fits into this trend, as it shares structural similarities with other biologically active crinane alkaloids. These compounds are often studied for their potential effects on the central nervous system, making them relevant to current research on neuroprotective agents and cognitive enhancers.
The synthesis of (3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol involves intricate chemical transformations, often starting from precursor alkaloids found in Amaryllidaceae plants. Researchers have developed various methods to optimize its yield and purity, leveraging modern techniques such as asymmetric catalysis and green chemistry principles. These advancements align with the broader scientific community's focus on eco-friendly synthesis and reducing chemical waste.
One of the most intriguing aspects of CAS No. 7363-25-9 is its potential role in medicinal chemistry. While its exact pharmacological profile is still under investigation, preliminary studies suggest that it may interact with specific neurotransmitter systems. This has led to speculation about its possible applications in addressing conditions related to neurodegeneration or mood disorders, topics that are highly searched in academic and medical circles.
Beyond its therapeutic potential, (3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol is also a valuable tool for chemical biology research. Its unique structure allows scientists to probe the structure-activity relationships of crinane alkaloids, a hot topic in drug design and molecular modeling. This aligns with the increasing use of computational methods, such as AI-assisted drug discovery, to predict the properties of complex molecules.
The compound's stability and solubility properties have also been a focus of recent studies, as these factors are critical for its potential use in formulation development. Researchers are exploring ways to enhance its bioavailability, a common challenge in the development of alkaloid-based drugs. This ties into broader discussions about drug delivery systems and nanotechnology in medicine, which are frequently searched topics in the pharmaceutical field.
In the realm of natural product chemistry, (3alpha)-7-methoxy-1,2-didehydrocrinan-3-ol serves as a benchmark for understanding the biosynthetic pathways of crinane alkaloids. Its study contributes to the growing body of knowledge about plant secondary metabolites and their ecological roles, a subject of interest in both academic and biotechnology sectors.
As the scientific community continues to explore the diverse applications of CAS No. 7363-25-9, its relevance to current research trends becomes increasingly apparent. From precision medicine to sustainable chemistry, this compound exemplifies the intersection of traditional alkaloid research and modern scientific innovation. Its study not only advances our understanding of complex natural products but also opens doors to potential breakthroughs in healthcare and material science.
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